molecular formula C5H11NO B6236380 1-(oxetan-2-yl)ethan-1-amine CAS No. 1780054-33-2

1-(oxetan-2-yl)ethan-1-amine

Cat. No.: B6236380
CAS No.: 1780054-33-2
M. Wt: 101.15 g/mol
InChI Key: POJZOKNLVGZKSK-UHFFFAOYSA-N
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Description

1-(oxetan-2-yl)ethan-1-amine is a chemical compound characterized by the presence of an oxetane ring and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxetan-2-yl)ethan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method starts with the cyclization of a suitable precursor to form the oxetane ring. This can be achieved through intramolecular cyclization reactions, such as the epoxide ring-opening followed by ring-closing reactions .

Industrial Production Methods: For industrial production, the process may involve the use of [2-(1-ethoxyethoxy)methyl]propylene oxide as an initial raw material. This compound undergoes a series of reactions, including acid-catalyzed hydrolysis, sulfonylation, and amination, to yield this compound . This method is advantageous due to its high safety, low production cost, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(oxetan-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various oxetane derivatives, amides, and substituted amines .

Scientific Research Applications

1-(oxetan-2-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(oxetan-2-yl)ethan-1-amine involves its interaction with various molecular targets. The oxetane ring’s inherent ring strain makes it reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing pathways such as enzyme inhibition and receptor binding .

Comparison with Similar Compounds

    2-(oxetan-3-yl)ethan-1-amine: This compound has a similar structure but with the oxetane ring positioned differently.

    Oxetan-2-ylmethanamine: Another related compound with slight variations in the side chain

Uniqueness: 1-(oxetan-2-yl)ethan-1-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industry .

Properties

CAS No.

1780054-33-2

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-(oxetan-2-yl)ethanamine

InChI

InChI=1S/C5H11NO/c1-4(6)5-2-3-7-5/h4-5H,2-3,6H2,1H3

InChI Key

POJZOKNLVGZKSK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCO1)N

Purity

95

Origin of Product

United States

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